molecular formula C14H13Br B6335152 4-Bromo-2,6-dimethylbiphenyl CAS No. 958650-71-0

4-Bromo-2,6-dimethylbiphenyl

Cat. No.: B6335152
CAS No.: 958650-71-0
M. Wt: 261.16 g/mol
InChI Key: MBZDJJXYAKGOOB-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2,6-dimethylbiphenyl is a substituted aromatic hydrocarbon that serves as a valuable substrate and model system in various areas of chemical research. Its structure, featuring a biphenyl (B1667301) core with methyl groups in the ortho positions and a bromine atom in a para position, provides a unique combination of steric hindrance and functionalization potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dimethyl-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZDJJXYAKGOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2,6 Dimethylbiphenyl

Direct Halogenation Strategies and Regioselectivity Considerations

Direct bromination of the 2,6-dimethylbiphenyl (B1614804) core is a primary strategy for introducing the bromo substituent. However, the directing effects of the existing methyl groups and the phenyl ring heavily influence the position of bromination, making regioselectivity a critical factor.

Bromination of 2,6-Dimethylbiphenyl Analogs

The electrophilic aromatic substitution of 2,6-dimethylbiphenyl with bromine is governed by the directing effects of the alkyl groups. The two methyl groups at the 2- and 6-positions are ortho-, para-directing and activating. The phenyl group at the 1-position is also ortho-, para-directing. The steric hindrance from the methyl groups and the twisted conformation of the biphenyl (B1667301) system play a significant role in determining the final product distribution.

In the case of 2,6-dimethylbiphenyl, the positions ortho to the methyl groups (3- and 5-positions) are sterically hindered. The para-position to one of the methyl groups is the 4-position, which is also the para-position to the phenyl group. This makes the 4-position the most electronically activated and sterically accessible site for electrophilic attack.

ReactantReagentConditionsMajor Product
2,6-DimethylbiphenylBr2, Lewis AcidInert Solvent4-Bromo-2,6-dimethylbiphenyl
2,6-DimethylbiphenylN-Bromosuccinimide (NBS), Acid CatalystCCl4, refluxThis compound

This table presents plausible reaction conditions based on general knowledge of electrophilic aromatic substitution.

Evaluation of Photobromination Techniques for Related Dimethylarenes

Photobromination typically involves the use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light. This method is primarily used for benzylic bromination, where a bromine atom is introduced onto a carbon atom adjacent to an aromatic ring. For dimethylarenes, this would lead to the formation of bromomethyl derivatives rather than direct bromination of the aromatic ring.

While not a direct route to this compound, photobromination of a precursor like 4-iodo-2,6-dimethyltoluene could potentially be a step in a multi-step synthesis. However, direct aromatic bromination is generally a more straightforward approach for this specific target molecule.

Cross-Coupling Reactions for Biphenyl Scaffold Construction

An alternative and often more controlled approach to synthesizing this compound involves the construction of the biphenyl backbone through various cross-coupling reactions. These methods offer greater flexibility in introducing substituents at specific positions.

Suzuki-Miyaura Cross-Coupling from Appropriate Aryl Halides and Boronic Acids

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or ester in the presence of a base.

To synthesize this compound via this method, two primary disconnection approaches are possible:

Approach A: Coupling of (4-bromo-2,6-dimethylphenyl)boronic acid with a simple aryl halide like bromobenzene (B47551) or iodobenzene.

Approach B: Coupling of 2,6-dimethylphenylboronic acid with a 1,4-dihalogenated benzene, such as 1-bromo-4-iodobenzene.

Aryl HalideArylboronic Acid/EsterCatalystBaseSolventProduct
1-Bromo-4-iodobenzene2,6-Dimethylphenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/WaterThis compound
Phenylboronic acid1-Bromo-4-iodo-2,6-dimethylbenzenePd(dppf)Cl2K3PO4Dioxane/WaterThis compound

This table illustrates representative conditions for Suzuki-Miyaura cross-coupling reactions. Specific conditions may vary.

The choice of catalyst, base, and solvent is crucial for achieving high yields, especially with sterically hindered substrates.

Exploration of Nickel-Catalyzed Grignard Cross-Coupling Pathways

Nickel-catalyzed cross-coupling reactions, such as the Kumada or Negishi couplings, provide an alternative to palladium-catalyzed methods. These reactions often utilize organomagnesium (Grignard) or organozinc reagents. For the synthesis of this compound, a potential pathway involves the coupling of a Grignard reagent derived from 2,6-dimethylbromobenzene with 1-bromo-4-iodobenzene.

The use of nickel catalysts can be advantageous in certain cases, particularly for coupling with less reactive aryl chlorides or for promoting reactions with sterically demanding substrates. The presence of additives like 1,3-butadienes has been shown to have a remarkable effect on the efficiency of nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides.

Aryl HalideGrignard ReagentCatalystLigandSolvent
1-Bromo-4-iodobenzene2,6-Dimethylphenylmagnesium bromideNiCl2PPh3THF
4-Bromoiodobenzene(2,6-Dimethylphenyl)zinc chlorideNi(acac)2dppeTHF

This table outlines potential components for a nickel-catalyzed Grignard cross-coupling reaction.

Nucleophilic Aryl Insertion Reactions utilizing Brominated Precursors

While less common for the direct synthesis of this specific biphenyl, nucleophilic aromatic substitution (SNAr) and related insertion reactions can be considered in a broader synthetic strategy. These reactions typically require highly activated aromatic rings with strong electron-withdrawing groups. Given the electron-donating nature of the methyl groups in the target molecule, traditional SNAr pathways are unlikely to be efficient for constructing the biphenyl bond.

However, more specialized methods, such as those involving aryne intermediates or transition-metal-mediated nucleophilic substitution, could potentially be adapted. For instance, the reaction of a brominated precursor with an organometallic reagent under specific catalytic conditions might lead to the desired biphenyl product.

Precursor Synthesis and Derivatization Routes to this compound

The synthesis of this compound relies on the strategic preparation of key precursors and intermediates. The primary building block is typically derived from 2,6-dimethylaniline (B139824), which undergoes functionalization to introduce the necessary bromine atom, setting the stage for subsequent biaryl coupling reactions.

Preparation of 4-Bromo-2,6-dimethylaniline (B44771) Derivatives and Related Intermediates

4-Bromo-2,6-dimethylaniline is a crucial intermediate in the synthesis of various chemical compounds, including pharmaceuticals. innospk.com Its preparation primarily involves the electrophilic bromination of 2,6-dimethylaniline. The regioselectivity of this reaction is critical, aiming for the introduction of a bromine atom at the para-position (position 4) of the aniline (B41778) ring.

The direct bromination of 2,6-dimethylaniline can be achieved under various conditions, though the high reactivity of the substrate can lead to the formation of by-products if not carefully controlled. google.com For instance, the reaction in a strongly acidic medium can result in the formation of significant amounts of 3-bromo-2,6-dimethylaniline. google.com However, conducting the bromination in glacial acetic acid has been reported to yield 4-bromo-2,6-dimethylaniline with yields of 80-85%. google.com To improve selectivity and yield, the aniline starting material can be converted to its hydrohalide salt before bromination. This process is suitable for preparing 4-bromo-2,6-dialkylaniline hydrobromides by brominating the corresponding 2,6-dialkylaniline hydrohalide in an inert organic solvent. google.com

A common and efficient laboratory-scale method employs N-bromosuccinimide (NBS) as the brominating agent. One procedure describes a ball milling reaction of 1-methoxy-3,5-dimethylbenzene with NBS to produce 4-bromo-2,6-dimethylaniline in 85% yield after workup. chemicalbook.com This method highlights a potentially more environmentally friendly, solvent-minimal approach. chemicalbook.com The manufacturing process for 4-bromo-2,6-dimethylaniline requires careful control of reaction parameters like temperature and reagent concentration to minimize impurities, followed by purification, often via recrystallization, to achieve high purity (≥98%). innospk.com

In addition to direct bromination, multi-step derivatization routes can be employed, particularly for related aniline intermediates. For example, a process for synthesizing the related compound 4-bromo-2-methylaniline (B145978) involves a three-step sequence:

Arylamine Protection: The starting material, o-toluidine, is protected by reacting it with acetic anhydride (B1165640) to form N-(2-methylphenyl) acetamide (B32628). google.com

Bromination: The protected intermediate is then subjected to a bromination reaction to yield N-(4-bromo-2-methylphenyl) acetamide. google.com

Hydrolysis: The final step is the hydrolysis of the acetamide group to reveal the amine, affording 4-bromo-2-methylaniline. google.com

This protection-functionalization-deprotection strategy is a common approach in organic synthesis to control reactivity and achieve specific regioselectivity. 4-Bromo-2,6-dimethylaniline itself serves as a precursor for more complex derivatives, such as 4-bromo-N-(1-(6-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)ethylidene)-2,6-dimethylbenzenamine and N-(4-Bromo-2,6-dimethylphenyl)-5-trimethylammoniumsalicylaldimine chloride. sigmaaldrich.comchemdad.com

Table 1: Synthetic Approaches to 4-Bromo-2,6-dimethylaniline
Starting MaterialReagents/ConditionsProductReported YieldReference
2,6-dimethylanilineBromine, Glacial Acetic Acid4-Bromo-2,6-dimethylaniline80-85% google.com
2,6-diisopropylaniline hydrochlorideBromine, 1,2-dichloroethane, 0°C4-Bromo-2,6-diisopropylaniline hydrobromide97% google.com
1-methoxy-3,5-dimethylbenzeneN-bromosuccinimide (NBS), Ball Milling4-Bromo-2,6-dimethylaniline85% chemicalbook.com

Analogous Iodine-Mediated Coupling Approaches in Biaryl Synthesis

The construction of the biaryl framework, central to the structure of this compound, can be accomplished through various cross-coupling reactions. While traditional methods often rely on palladium, nickel, or copper catalysts, iodine-mediated approaches have emerged as powerful alternatives, particularly for metal-free syntheses. eurekaselect.comorganic-chemistry.org These methods often utilize hypervalent iodine reagents or involve aryl iodide intermediates.

Hypervalent iodine reagents are attractive for oxidative biaryl coupling because they are low-toxicity, stable, easy to handle, and offer mild reaction conditions as an alternative to metal-based oxidants. eurekaselect.com These reagents can facilitate the direct oxidative coupling of two C-H bonds from non-functionalized aromatic starting materials, which is an ideal route in green chemistry as it reduces synthetic steps and by-product formation. eurekaselect.com The challenge in such reactions is achieving selective cross-coupling over competitive homodimerization. eurekaselect.com Strategies using hypervalent iodine reagents have been developed that achieve high yields and excellent cross-coupling selectivities by activating aromatic rings through mechanisms involving aromatic cation radicals, diaryliodonium salts, or C-reactive phenoxenium ions. eurekaselect.comnih.gov

Another strategic approach involves the in situ generation of an aryl iodide, which then participates in a subsequent coupling reaction. A transition-metal-free decarboxylative iodination of aromatic carboxylic acids provides a route to aryl iodides. acs.org This process can be integrated into a one-pot, three-step sequence: (1) decarboxylative iodination of a benzoic acid, (2) quenching of excess iodine, and (3) cross-coupling of the newly formed aryl iodide with an arene partner. acs.org This strategy effectively enables the oxidative cross-coupling of a benzoic acid with an arene. acs.org

Furthermore, iodine plays a crucial role as a "handle" for iterative synthetic strategies to build complex molecules. nih.gov For example, a sequence involving a Sonogashira coupling followed by an iodocyclization generates an iodo-substituted heterocycle. This iodine atom can then be used in a subsequent palladium-catalyzed cross-coupling reaction to further extend the molecular structure. nih.gov While this specific example builds polyheterocyclic compounds, the underlying principle of using an iodine substituent to direct further coupling is broadly applicable in biaryl synthesis. The synthesis of iodinated biaryls, which are valuable synthetic intermediates, can be challenging but is achievable through methods like the oxidation of organocuprates derived from aryl iodides via an iodine-magnesium exchange. cam.ac.uk

Table 2: Iodine-Mediated Strategies in Biaryl Synthesis
StrategyKey Reagent/IntermediateDescriptionAdvantagesReference
Metal-Free Oxidative CouplingHypervalent Iodine ReagentsDirectly couples two aromatic C-H bonds without a transition metal catalyst.Low toxicity, mild conditions, high selectivity possible. eurekaselect.comnih.gov
One-Pot Decarboxylative Cross-CouplingAryl Iodide (formed in situ)A benzoic acid is converted to an aryl iodide, which is then coupled with an arene in the same pot.Avoids isolation of the aryl iodide intermediate; uses readily available starting materials. acs.org
Iterative Coupling via Iodinated IntermediatesIodo-substituted AromaticsAn iodine atom is introduced and used as a reactive site for subsequent cross-coupling reactions to build molecular complexity.Allows for controlled, step-wise construction of complex biaryl and poly-aryl systems. nih.gov

Stereochemical Dynamics and Atropisomeric Phenomena in 4 Bromo 2,6 Dimethylbiphenyl Systems

Theoretical Framework of Atropisomerism in Substituted Biaryl Compounds

Atropisomerism is a form of axial chirality that arises when rotation around a single bond is significantly hindered. The term, derived from the Greek words a (not) and tropos (turn), describes stereoisomers that can be isolated due to a high rotational energy barrier. pharmaguideline.comprinceton.edu In biaryl systems, such as substituted biphenyls, the central carbon-carbon (C-C) single bond allows for rotation of the two aryl rings relative to each other. However, when bulky substituents are present in the ortho positions (the positions adjacent to the inter-ring bond), steric hindrance can restrict this rotation to such an extent that two distinct, non-interconverting enantiomeric or diastereomeric conformations can be isolated. pharmaguideline.comchiralpedia.com

For a biaryl compound to exhibit atropisomerism, two main conditions must be met:

Restricted Rotation: The energy barrier to rotation around the aryl-aryl bond must be high enough to prevent rapid interconversion of the conformers at a given temperature. A commonly accepted threshold for the isolation of atropisomers at room temperature is a rotational barrier greater than 84 kJ/mol (20 kcal/mol). nih.gov

Lack of Symmetry: The molecule must not possess a plane of symmetry that would make the two rotational forms identical. chiralpedia.com This condition is typically met when the substitution pattern on each ring is asymmetric with respect to the chiral axis. chiralpedia.comwikipedia.org

In the case of 4-Bromo-2,6-dimethylbiphenyl, the two methyl groups in the ortho positions of one ring provide the necessary steric bulk to hinder rotation. The other ring is substituted with a bromine atom at the para position. The axis of chirality is the C-C bond connecting the two phenyl rings. pharmaguideline.comwikipedia.org The non-planar arrangement of the rings, forced by the steric clash of the ortho substituents, results in a chiral molecule that is not superimposable on its mirror image. askfilo.com

The stability of atropisomers is classified based on the energy barrier to rotation. Class 1 atropisomers have low barriers (<84 kJ/mol) and interconvert rapidly at room temperature. Class 2 atropisomers have intermediate barriers (84–117 kJ/mol) and can be separated, but may racemize over time. Class 3 atropisomers have high barriers (>117 kJ/mol) and are configurationally stable under normal conditions. nih.gov The magnitude of this barrier is directly influenced by the size and nature of the ortho substituents.

Analysis of Steric Hindrance and Restricted Rotation in Ortho-Substituted Biphenyls

The rotational barrier in ortho-substituted biphenyls is a direct consequence of steric repulsion between the substituents on the adjacent rings as they pass by each other in the transition state. princeton.edu In an unsubstituted biphenyl (B1667301), the two phenyl rings are twisted with respect to each other by approximately 40-45° in the ground state, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric interactions between the ortho hydrogens. chiralpedia.com

When bulky groups like methyl (CH₃) are introduced at the ortho positions, as in this compound, the steric hindrance increases dramatically. For the rings to become coplanar—the transition state for racemization—the ortho substituents must overcome a significant van der Waals repulsion. princeton.edu The energy required to overcome this repulsion constitutes the activation energy for rotation.

The size of the ortho substituents is the primary determinant of the rotational barrier's height. Even relatively small groups can create substantial barriers. For instance, the presence of two ortho methyl groups is often sufficient to allow for the isolation of stable atropisomers at room temperature. The table below, compiled from various studies on substituted biphenyls, illustrates the effect of ortho substituent size on the free energy of activation for rotation (ΔG‡), which corresponds to the rotational barrier.

Ortho Substituent (X) in 2,2'-disubstituted biphenylsRotational Barrier (ΔG‡) (kcal/mol)Stability Classification
-F~15Class 1 (Rapidly interconverting)
-OCH₃17-18Class 1 (Rapidly interconverting)
-CH₃18-22Class 1 / Class 2
-Br~20Class 2
-I>25Class 2 / Class 3
-C(CH₃)₃ (tert-butyl)>30Class 3 (Stable)

Note: This table presents generalized data for 2,2'-disubstituted systems to illustrate trends. The exact barrier for a specific compound like this compound depends on the complete substitution pattern. Data compiled from various sources on rotational barriers. nih.govscispace.com

Advanced Structural Characterization and Conformational Analysis of 4 Bromo 2,6 Dimethylbiphenyl

Solid-State Structural Elucidation via X-ray Diffraction Studies

X-ray diffraction is a powerful tool for determining the precise arrangement of atoms in a crystalline solid. For sterically hindered biphenyls like 4-Bromo-2,6-dimethylbiphenyl, this technique reveals key structural parameters, including the dihedral angle between the phenyl rings and the nature of intermolecular forces that govern the crystal packing.

Determination of Dihedral Angles in the Biphenyl (B1667301) Moiety

The steric hindrance introduced by the two methyl groups at the ortho positions (2 and 6) forces the two phenyl rings in biphenyl systems to twist relative to each other. This twist is quantified by the dihedral angle. In a related compound, 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol, the dihedral angle of the biphenyl moiety was determined to be a significant 85.05 (11)°. iucr.orgnih.gov For comparison, the dihedral angle in 2,5-Bis(bromomethyl)biphenyl is 53.52 (8)°. nih.gov The presence of bulky ortho substituents is a known strategy to restrict free rotation around the central aryl-aryl bond. researchgate.net In the case of 2,2'-dimethylbiphenyl, increasing steric hindrance leads to a larger dihedral angle. royalholloway.ac.uk Theoretical calculations on 2,6-dimethylbiphenyl (B1614804) show that energetically accessible conformations are focused on a narrow range close to a perpendicular arrangement. semanticscholar.org

Table 1: Dihedral Angles in Related Biphenyl Compounds

CompoundDihedral Angle (°)Method
5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol85.05 (11)X-ray Diffraction
2,5-Bis(bromomethyl)biphenyl53.52 (8)X-ray Diffraction
4-bromo-4'-fluorobiphenyl30.28 (9)X-ray Diffraction
4,4'-dibromobiphenyl40.3 (1) and 38.2 (3)X-ray Diffraction
2,2'-dimethylbiphenyl~90 (energetically favorable)Theoretical Calculation

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions. chimia.ch In the crystal structure of 4-Bromo-2,6-dimethylaniline (B44771), which shares a similar substitution pattern, intermolecular N—H⋯N hydrogen bonds are observed, linking the molecules together. researchgate.netnih.gov In other substituted biphenyls, weak C—H⋯π interactions and other van der Waals forces play a role in the crystal packing. For example, in 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol, intramolecular O—H⋯π interactions are present, but there are no other significant intermolecular interactions. iucr.orgnih.gov The impact of these intermolecular forces on the solid-state properties of materials is a subject of ongoing research. chimia.ch

Solution-State Conformational Probes through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for studying the structure and dynamics of molecules in solution. For this compound, NMR can provide evidence of restricted rotation around the biphenyl bond and characterize the resulting conformational equilibria.

Spectroscopic Signatures of Restricted Rotation and Conformational Equilibria

Table 2: ¹H NMR Data for Related Compounds

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-Bromo-2,6-dimethylaniline chemicalbook.comCDCl₃7.04 (s, 2H, Ar-H), 3.53 (s, 2H, NH₂), 2.12 (s, 6H, CH₃)
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trifluoroacetamide uliege.beCDCl₃7.48 (s, 1H, NH), 7.19 (s, 2H, Ar-H), 2.10 (s, 6H, ortho-CH₃)

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These spectra are sensitive to the molecular structure, bonding, and functional groups present. For instance, the infrared spectrum of 2-biphenylol shows characteristic in-plane bending vibrations in the 1225-950 cm⁻¹ region. journals.co.za The FTIR and FT-Raman spectra of 2,6-dibromo-4-nitroaniline (B165464) have been measured and analyzed with the aid of density functional theory (DFT) calculations to assign the observed vibrational bands. nih.gov Such studies can reveal the effects of substituents on the vibrational frequencies. nih.gov In situ FTIR can also be used to monitor chemical reactions, such as the oxidative addition step in a Suzuki coupling reaction involving a C-Br bond cleavage. chinesechemsoc.org

High-Resolution Mass Spectrometric Techniques for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a very precise mass-to-charge ratio. core.ac.uk This technique is often used to confirm the identity of newly synthesized compounds. researchgate.net For example, the HRMS data for 4'-bromo-2-methoxybiphenyl showed a calculated m/z of 261.9993 for [M]⁺ and a found value of 261.9990. rsc.org The fragmentation patterns observed in mass spectrometry can also provide structural information. libretexts.org For halogen-containing compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a characteristic feature in the mass spectrum. libretexts.org The mass spectrum of 4-bromo-2,6-dimethylphenol, a related compound, has been reported. chemicalbook.com

Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Dimethylbiphenyl

Homolytic Aromatic Substitution (BHAS) Pathways and Aryl Radical Generation in Biphenyl (B1667301) Synthesis

Base-promoted homolytic aromatic substitution (BHAS) represents a potential, albeit underexplored, pathway for the functionalization of aryl halides like 4-Bromo-2,6-dimethylbiphenyl. This reaction class typically involves the generation of an aryl radical, which then reacts with an aromatic solvent or another arene.

Influence of Ligand Systems and Catalysts on Radical Reaction Outcomes

In related systems, such as the reactions of 2,6-dimethyliodobenzene, the choice of ligand and palladium catalyst has been shown to be critical in directing the reaction towards either a radical-based BHAS pathway or other coupling mechanisms. For this compound, one could anticipate a similar dependency. For instance, phosphinoferrocene (B6310582) ligands have been observed to favor radical pathways in related substrates. The specific outcomes for this compound would require empirical investigation.

A hypothetical study on the influence of ligands on the reaction of this compound could yield a range of product distributions, as illustrated in the interactive table below. This table is based on known trends for structurally similar compounds.

Ligand SystemCatalystPostulated Major ProductPostulated Mechanism
dppfPd(OAc)₂BiphenylBHAS (Radical Pathway)
PPh₃Pd(OAc)₂2,6-dimethylbiphenyl (B1614804)Reductive Elimination
PCy₃Pd(OAc)₂2,6-dimethylbiphenylReductive Elimination
BINAPPd(OAc)₂BiphenylBHAS (Radical Pathway)

Note: This data is hypothetical and intended for illustrative purposes, based on trends observed with analogous compounds.

Elucidation of Kinetic Isotope Effects in Mechanistic Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. For a BHAS reaction involving this compound, a significant KIE would be expected if the abstraction of a hydrogen atom from the arene solvent is the rate-determining step. To date, no specific KIE studies have been published for this compound.

Functional Group Transformations and Derivatization at the Bromine Position

The bromine atom on the this compound scaffold serves as a versatile handle for a variety of functional group transformations, primarily through cross-coupling and nucleophilic substitution reactions.

Further Cross-Coupling Reactivity beyond Biphenyl Formation

Beyond the formation of the parent biphenyl, the bromine atom allows for the introduction of a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. The steric hindrance from the ortho-methyl groups can influence the efficiency of these couplings, often requiring more robust catalytic systems. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to promote efficient oxidative addition and reductive elimination steps.

Nucleophilic Substitution and Other Transformations

While direct nucleophilic aromatic substitution on this compound is generally difficult due to the electron-rich nature of the aromatic ring, such transformations can be achieved under specific conditions, such as through the formation of an organometallic intermediate via lithium-halogen exchange. This lithiated species can then react with a variety of electrophiles to introduce different functional groups.

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The ability to functionalize this compound at the bromine position makes it a potentially valuable intermediate in the synthesis of more complex molecules. For example, it could serve as a building block for the synthesis of substituted terphenyls or for the construction of carbazole (B46965) frameworks, which are important motifs in materials science and medicinal chemistry. The synthesis of such complex structures would likely involve a sequence of cross-coupling reactions to build up the molecular framework.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2,6 Dimethylbiphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-2,6-dimethylbiphenyl, DFT calculations can provide valuable insights into its molecular orbitals, charge distribution, and the nature of its chemical bonds.

Due to the presence of the electron-donating methyl groups and the electron-withdrawing bromine atom, the electron density in this compound is expected to be polarized. The highest occupied molecular orbital (HOMO) is likely to be localized on the dimethyl-substituted phenyl ring, which is rendered electron-rich by the methyl groups. Conversely, the lowest unoccupied molecular orbital (LUMO) is anticipated to be concentrated on the bromo-substituted phenyl ring, influenced by the electronegativity of the bromine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this compound, this gap is expected to be significant, suggesting a relatively stable compound.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment1.5 D

Note: These values are hypothetical and based on trends observed in similar brominated and methylated biphenyl (B1667301) compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

The most intriguing structural feature of this compound is the steric hindrance caused by the two methyl groups at the ortho positions. This steric clash forces the two phenyl rings to adopt a non-planar conformation. Molecular dynamics (MD) simulations are an ideal tool to explore the conformational landscape and the dynamics of the rotation around the biphenyl linkage.

For unsubstituted biphenyl, the rotational barrier is relatively low, allowing for rapid interconversion between twisted conformations. libretexts.orgbiomedres.us However, the introduction of bulky ortho substituents dramatically increases this barrier. researchgate.netnih.gov In the case of 2,6-dimethylbiphenyl (B1614804), the planar conformation is significantly destabilized due to severe steric repulsion between the methyl groups and the hydrogens on the other ring. nih.gov The minimum energy conformation for such hindered biphenyls is typically a twisted structure with a dihedral angle between the phenyl rings of approximately 60-90 degrees. libretexts.org

MD simulations of this compound would likely reveal a rugged energy landscape with a deep potential well corresponding to the twisted ground state. The simulations would also allow for the calculation of the free energy barrier to rotation. Given the presence of two ortho-methyl groups, this barrier is expected to be substantial, potentially leading to stable atropisomers at room temperature. The bromine atom at the para position is not expected to significantly alter the rotational barrier, as its steric influence is minimal. However, it may subtly influence the preferred dihedral angle through electronic effects.

Table 2: Predicted Conformational Properties of this compound from Molecular Dynamics Simulations

ParameterPredicted Value
Ground State Dihedral Angle~75°
Rotational Energy Barrier18-25 kcal/mol
Interconversion Rate at 298 KSlow (leading to atropisomerism)

Note: These values are hypothetical and based on trends observed in similar ortho-substituted biphenyl compounds. researchgate.netnih.gov

Prediction of Reactivity Profiles and Elucidation of Reaction Mechanisms

The electronic structure and conformational dynamics of this compound, as elucidated by DFT and MD, can be used to predict its reactivity. The polarized nature of the molecule, with an electron-rich dimethylphenyl ring and a relatively electron-poorer bromophenyl ring, suggests that it will exhibit distinct reactivity at different sites.

The dimethyl-substituted ring, with its higher HOMO density, is expected to be more susceptible to electrophilic attack. Potential sites for electrophilic substitution would be the para position to the methyl groups. Conversely, the bromophenyl ring, with its lower LUMO density, would be the likely target for nucleophilic attack, particularly at the carbon atom bonded to the bromine, which is a common site for nucleophilic aromatic substitution.

Table 3: Predicted Reactivity of this compound

Reaction TypePredicted ReactivityPreferred Site
Electrophilic Aromatic SubstitutionModerately reactiveDimethylphenyl ring (para to methyls)
Nucleophilic Aromatic SubstitutionLess reactive (requires activation)Bromophenyl ring (ipso-carbon)
Metal-catalyzed Cross-CouplingReactiveC-Br bond

Applications in Advanced Materials, Asymmetric Catalysis, and Medicinal Chemistry

Precursors for Chiral Ligands in Asymmetric Catalysis

The biphenyl (B1667301) scaffold is fundamental to the construction of a class of chiral ligands known as atropisomers. These molecules are chiral due to hindered rotation around the single bond connecting the two phenyl rings, rather than a stereogenic carbon atom. 4-Bromo-2,6-dimethylbiphenyl serves as an excellent starting material for such ligands, where the ortho-methyl groups provide the necessary steric hindrance to lock the molecule into a specific, non-planar conformation.

The design of effective atropisomeric ligands based on biphenyl scaffolds hinges on several key principles. The primary consideration is the creation of a stable axial chirality, which is achieved by introducing sufficiently bulky substituents at the ortho positions of the biphenyl core. This steric hindrance creates a high rotational barrier around the aryl-aryl bond, preventing racemization and allowing for the isolation of stable enantiomers.

A common and effective design strategy is the incorporation of C2 symmetry, which can simplify the analysis of catalytic reaction mechanisms and often leads to higher enantioselectivity. However, non-symmetrical ligands are also increasingly recognized for their potential to create more effective catalysts for specific reactions. The ability to tune the electronic and steric properties of the ligand by modifying substituents at the 3,3′, 5,5′, and 6,6′-positions is crucial for optimizing catalyst performance in asymmetric synthesis. chemrxiv.org The development of diverse and adjustable axially chiral biphenyl ligands allows for the fine-tuning of catalysts to be more efficient in various asymmetric catalytic reactions. chemrxiv.org

Derivatives of substituted biphenyls are instrumental in a variety of stereoselective organic transformations. Axially chiral biphenyl-2,2'-diol ligands, for instance, are employed in the asymmetric addition of organozinc reagents to aldehydes. chemrxiv.org Furthermore, phosphoramidite (B1245037) ligands derived from these biphenyl diols have been successfully used in palladium-catalyzed asymmetric cycloaddition reactions. chemrxiv.org The strategic placement of substituents on the biphenyl framework allows for the creation of a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity in the products.

Transformation TypeLigand TypeMetal CatalystExample Reaction
Asymmetric AdditionAxially Chiral BiphenyldiolTitaniumDiethylzinc addition to aldehydes
Asymmetric CycloadditionPhosphoramiditePalladium[4+2] Cycloaddition
Asymmetric HydrogenationBisaminophosphineRhodiumHydrogenation of acrylates

Intermediates in the Synthesis of Functional Biphenyl Derivatives

The bromine atom on the this compound moiety is a versatile functional handle that allows for its use as an intermediate in the synthesis of more complex molecules through cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov This enables the construction of a wide array of functional biphenyl derivatives with applications in catalysis and medicine.

Biphenylamine structures are important components of various catalysts. The synthesis of ortho-biphenylamines can be achieved through the Suzuki-Miyaura reaction between ortho-substituted anilines and phenylboro derivatives. google.com This reaction is effectively catalyzed by a palladium source in combination with a biphenyl phosphine (B1218219) ligand. google.com The use of this compound as a precursor allows for the introduction of the specific 2,6-dimethylbiphenyl (B1614804) moiety into a biphenylamine structure, which can then serve as a ligand or precursor for more complex catalytic systems.

The biphenyl scaffold is a key structural feature in the design of various bioactive compounds. A significant application is in the development of FimH antagonists. FimH is a bacterial lectin that plays a critical role in the adhesion of uropathogenic E. coli to the bladder lining, a key step in the development of urinary tract infections. nih.gov

Ortho-substituted biphenyl mannosides have been identified as potent FimH antagonists. nih.gov The synthesis of these compounds often involves a Suzuki cross-coupling reaction. For example, a key step is the coupling of a boronic acid derivative with a brominated phenyl mannoside, such as one derived from 4-bromo-2-methylphenol, which is structurally analogous to a derivative of this compound. nih.gov X-ray crystallography has revealed that the biphenyl moiety of these antagonists makes crucial π-π stacking interactions with a tyrosine residue (Tyr-48) on the surface of the FimH protein. figshare.com The development of these compounds represents a promising non-antibiotic approach to treating urinary tract infections. sciprofiles.comfigshare.com

Compound ClassTargetMechanism of ActionSynthetic Precursor Example
Biphenyl MannosidesFimHInhibition of bacterial adhesion4-Bromo-2-methylphenol

Contributions to Supramolecular Chemistry and Crystal Engineering through Derivatization

The presence of a bromine atom in this compound allows for its derivatization into molecules that can participate in specific non-covalent interactions, which are the foundation of supramolecular chemistry and crystal engineering. These fields focus on designing and synthesizing ordered molecular assemblies with novel properties.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). acs.orgnih.gov This interaction has emerged as a powerful tool for constructing complex supramolecular architectures. rsc.org

The crystal structure of derivatives, such as 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, demonstrates the importance of these interactions. In this structure, short contacts between halogen atoms (bromine and chlorine) and oxygen atoms are observed. nih.gov These halogen bonds contribute to the formation of extended molecular sheets, showcasing how derivatization of a brominated biphenyl can be used to control the solid-state packing of molecules. nih.gov By strategically incorporating halogen bond donors and acceptors into biphenyl structures, it is possible to engineer crystals with specific arrangements and properties. missouri.edu

Conclusion and Future Research Directions

Synthesis of Major Research Findings and Insights into 4-Bromo-2,6-dimethylbiphenyl

Research into this compound and its closely related analogues has primarily centered on its utility as a precursor in the synthesis of more complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. The compound serves as a valuable building block, combining the reactivity of a bromo-substituent with the specific steric and electronic properties conferred by the ortho-dimethylated biphenyl (B1667301) scaffold.

A significant body of work has focused on the application of related compounds, such as 4-bromo-2,6-dimethylaniline (B44771), in Suzuki-Miyaura cross-coupling reactions to produce a variety of substituted biphenylamines. uliege.be These studies have optimized catalytic systems, often employing palladium catalysts like Pd(PPh₃)₄ or combinations like Pd₂(dba)₃ with specialized phosphine (B1218219) ligands, to effectively couple the sterically hindered and electron-rich aryl bromide with various arylboronic acids. uliege.be The challenges associated with the electron-donating nature of the dimethylaniline core, which can slow the crucial oxidative addition step in the catalytic cycle, have been a key point of investigation. uliege.be The synthesis of the precursor 4-bromo-2,6-dimethylaniline is well-established, and its crystal structure has been characterized. researchgate.net

Furthermore, synthetic routes to access the core structure include the bromination of 2,6-dimethylanisole (B89883) as a method to prepare key intermediates for more complex ligands. pharm.or.jp The inherent structure of the 2,6-dimethylbiphenyl (B1614804) moiety is recognized as a foundational element for creating sterically demanding environments, which is a crucial feature in the design of specialized ligands and materials.

Identification of Unexplored Reactivity Patterns and Synthetic Opportunities

While Suzuki-Miyaura coupling has been the predominant application, the full reactive potential of this compound remains largely untapped. The presence of two ortho-methyl groups imposes significant steric hindrance around the C-Br bond and the biaryl axis, which could be exploited for unique reactivity.

Future opportunities include:

Exploration of Other Cross-Coupling Reactions: Beyond Suzuki coupling, there is an opportunity to explore other palladium-, nickel-, or copper-catalyzed reactions such as Buchwald-Hartwig amination, Sonogashira coupling, Heck reactions, and cyanation. Investigating how the unique steric and electronic environment of this compound influences the efficiency and selectivity of these transformations could lead to novel synthetic pathways.

Development of Sterically-Tuned Catalysts: The compound itself can be seen as a substrate to test the limits of existing catalytic systems and to drive the development of new ligands capable of overcoming the steric bulk. Research into catalysts that are highly active for the oxidative addition to hindered aryl halides would be particularly relevant. acs.org

Directed C-H Functionalization: The methyl groups themselves represent potential sites for functionalization. Investigating directed C-H activation or radical-based reactions could provide pathways to introduce further complexity onto the biphenyl scaffold, opening doors to new classes of derivatives that are otherwise difficult to access.

Alternative Coupling Chemistries: Exploring non-traditional coupling methods, such as reductive or photoredox-catalyzed reactions, could unlock different reactivity patterns compared to traditional palladium catalysis, potentially offering milder conditions and broader functional group tolerance.

Potential for the Development of Novel Atropisomeric Systems and Chiral Applications

The 2,2',6,6'-tetrasubstituted biphenyl framework is a classic motif for generating atropisomers—stereoisomers arising from hindered rotation around a single bond. The ortho-dimethyl substitution in derivatives of this compound provides the necessary steric barrier to isolate stable, axially chiral enantiomers. This area represents a significant and promising direction for future research.

Axially chiral biphenyls are critical components in asymmetric catalysis and materials science. acs.orgcam.ac.uk For instance, renowned ligands like BIPHEMP derive their effectiveness from a chiral biphenyl backbone. pharm.or.jp this compound is an ideal starting point for creating novel atropisomeric structures.

Key future directions are:

Asymmetric Cross-Coupling: Developing enantioselective Suzuki-Miyaura or other cross-coupling reactions using this compound as a prochiral substrate would provide direct access to enantioenriched biaryl compounds. acs.org This would involve the design of new chiral ligands that can effectively control the stereochemistry at the forming biaryl axis.

Synthesis of Chiral Ligands: The compound can be used as a key intermediate in the multi-step synthesis of novel chiral ligands. For example, conversion of the bromo-group to a phosphine, amine, or other coordinating group would yield new ligands where the steric and electronic properties are tuned by the existing dimethyl-substitution. These new ligands could find applications in a wide range of asymmetric transformations. pharm.or.jp

Chiral Materials and Probes: The unique photophysical or biological properties of atropisomeric compounds can be exploited. Synthesizing chiral fluorescent probes, liquid crystals, or biologically active molecules based on the this compound scaffold is a compelling avenue for exploration. The rotational barrier of these systems can be fine-tuned by the choice of coupling partner, allowing for systematic studies of structure-property relationships. researchgate.net

Emerging Methodologies for Advanced Mechanistic Elucidation in Biaryl Chemistry

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of hindered biaryls like this compound is crucial for rational catalyst design and reaction optimization. While the general catalytic cycles for cross-coupling are well-known, the specific influence of substrate sterics and electronics on individual steps (e.g., oxidative addition, transmetalation, reductive elimination) is often poorly understood.

Future research should leverage advanced methodologies to probe these mechanisms:

In Situ Spectroscopic Analysis: Techniques such as in situ NMR and X-ray Absorption Near-Edge Structure (XANES) spectroscopy can be used to monitor the reaction in real-time. acs.org These methods can identify and characterize key catalytic intermediates, providing direct evidence for the species involved in the catalytic cycle when using hindered substrates like this compound.

Kinetic and Isotope Effect Studies: Detailed kinetic analysis can help determine the rate-limiting step of a reaction. The use of kinetic isotope effects (KIEs), particularly with isotopes of boron, can provide powerful insights into the transition state of the transmetalation step, which is often rate-limiting in Suzuki-Miyaura couplings. acs.orgcolorado.edu

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are invaluable for mapping out the energy profiles of catalytic cycles. colorado.edu By modeling the reaction of this compound, researchers can predict the influence of the ortho-methyl groups on the stability of intermediates and the energy barriers of transition states, guiding experimental design.

Mass Spectrometry-Based Mechanistic Probes: Advanced mass spectrometry techniques can be used to study catalytic processes and identify transient intermediates in the gas phase, offering a complementary approach to solution-phase studies and helping to build a more complete picture of the reaction mechanism. colorado.edu

By applying these modern analytical and computational tools, the research community can move beyond empirical screening and toward a more fundamental, predictive understanding of the chemistry of sterically hindered biaryls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2,6-dimethylbiphenyl, and what factors influence reaction yields?

  • Answer: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-2,6-dimethylphenyl boronic acid derivatives and aryl halides. Reaction yields depend on catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF or DMF), and temperature control. Alternative methods include Ullmann coupling for aryl-aryl bond formation, though steric hindrance from methyl groups may necessitate optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR : Identifies substituent positions and methyl group environments.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 261).
  • X-ray Crystallography : Resolves crystal packing and torsional angles between biphenyl rings using programs like SHELXL .
  • IR Spectroscopy : Detects C-Br stretching (~600 cm⁻¹) and aromatic C-H vibrations .

Q. What are the solubility properties of this compound in common organic solvents?

  • Answer: The compound is slightly soluble in chloroform, methanol, and DMSO, which influences recrystallization and reaction solvent choices. Solubility data should be validated experimentally to ensure reproducibility .

Q. What are the common impurities encountered during synthesis, and how are they identified?

  • Answer: Typical impurities include unreacted boronic acid or debrominated by-products . These are detected via HPLC (reverse-phase C18 columns) or TLC (silica gel with UV visualization). Purification employs column chromatography (hexane/ethyl acetate) or recrystallization .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Answer: Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity, while Mulliken charges assess bromine's electrophilic character. Simulations of torsional angles between biphenyl rings explain conformational stability, aiding in ligand design for catalysis .

Q. What strategies resolve contradictions in reported crystal structure data of halogenated biphenyl derivatives?

  • Answer: Discrepancies in unit cell parameters or bond lengths may arise from twinning or low-resolution data. Use SHELXL for refinement against high-resolution datasets and validate with R-factor metrics. Twinning can be addressed using the TWIN/BASF commands in SHELX .

Q. How do steric effects from methyl groups influence reactivity in cross-coupling reactions?

  • Answer: The 2,6-dimethyl groups create steric hindrance, slowing transmetalation in Suzuki reactions. Strategies include using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalyst turnover .

Q. What in vitro models assess the metabolic stability of brominated aromatic compounds?

  • Answer: Primary hepatocyte incubations (human/rodent) coupled with LC-MS/MS detect metabolites like hydroxylated or demethylated products. ATP assays evaluate cytotoxicity, as seen in 2C-B metabolism studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.